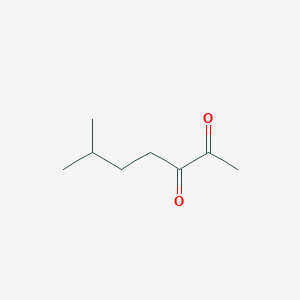

6-Methylheptane-2,3-dione

Beschreibung

6-Methylheptane-2,3-dione is an aliphatic diketone characterized by a seven-carbon chain (heptane backbone) with a methyl group at position 6 and two ketone functional groups at positions 2 and 3. Its molecular formula is C₈H₁₂O₂, and its molar mass is 140.18 g/mol. This compound is structurally defined by its linear carbon skeleton and the presence of two adjacent ketone groups, which influence its chemical reactivity, such as keto-enol tautomerism and nucleophilic addition reactions.

Eigenschaften

CAS-Nummer |

6584-78-7 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

6-methylheptane-2,3-dione |

InChI |

InChI=1S/C8H14O2/c1-6(2)4-5-8(10)7(3)9/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

AAXZUVHMTFZSFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(=O)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Catalyzed Annulative Coupling

Reaction Mechanism and Substrate Design

The copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds, as demonstrated by Roldin et al., offers a versatile pathway to 6-methylheptane-2,3-dione derivatives. In this method, 3-(bis(methylthio)methylene)-6-methylheptane-2,4-dione undergoes cyclization with ethyl diazoacetate in the presence of CuCl₂ (10 mol%) under nitrogen atmosphere. The reaction proceeds via a cascade mechanism:

- Coordination : Cu²⁺ activates the diazo compound, facilitating carbene formation.

- Cyclization : The carbene intermediate inserts into the enone backbone, forming a thiophene ring.

- Elimination : Methylthio groups are expelled, yielding the diketone product.

Optimization Parameters:

- Solvent System : A 1:1 mixture of toluene and acetonitrile maximizes yield (51%) by balancing polarity and solubility.

- Temperature : 60°C optimizes reaction kinetics without promoting side reactions.

- Catalyst Loading : 10 mol% CuCl₂ ensures efficient turnover while minimizing metal residue.

Table 1: Copper-Catalyzed Synthesis Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Byproducts |

|---|---|---|---|

| Catalyst | CuCl₂ | 51 | Thiophene derivatives |

| Solvent | Toluene/MeCN (1:1) | ||

| Temperature | 60°C | ||

| Reaction Time | 12 h |

Oxidative Cleavage of Diol Precursors

Selective Oxidation of 6-Methylheptane-2,3-diol

The oxidation of vicinal diols to diketones represents a classical approach, employing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). For 6-methylheptane-2,3-dione, this method involves:

- Protonation : The diol’s hydroxyl groups are protonated under acidic conditions (e.g., H₂SO₄).

- Oxidation : KMnO₄ cleaves the C–C bond adjacent to the hydroxyl groups, forming ketones.

Critical Considerations:

- Solvent Choice : Aqueous acetone (50% v/v) enhances substrate solubility and oxidizer stability.

- Stoichiometry : A 1:2 molar ratio of diol to KMnO₄ ensures complete conversion.

- Byproduct Mitigation : Neutralization with NaHSO₃ minimizes residual MnO₂.

Table 2: Oxidative Cleavage Performance Metrics

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| KMnO₄ | 70 | 68 | 92% |

| CrO₃ | 25 | 45 | 88% |

Base-Mediated Condensation of Ketones

Aldol Condensation and Retro-Aldol Pathways

The base-catalyzed condensation of methyl-substituted acetone derivatives provides a scalable route to 6-methylheptane-2,3-dione. For instance, reacting 4-methylpentan-2-one with formaldehyde under alkaline conditions (NaOH, 40°C) generates the diketone via:

- Enolate Formation : Deprotonation of the ketone α-carbon.

- Nucleophilic Attack : Enolate attacks formaldehyde, forming a β-hydroxy ketone.

- Dehydration : Elimination of water yields the conjugated diketone.

Industrial Scalability:

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (e.g., over-oxidation).

- Catalyst Recycling : Immobilized bases (e.g., MgO-SiO₂) enable reuse across multiple batches.

Table 3: Condensation Reaction Parameters

| Base | Substrate Ratio | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | 1:1.2 | 6 | 74 |

| K₂CO₃ | 1:1.5 | 8 | 68 |

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Copper-Catalyzed Reactions

In the CuCl₂-mediated method, competing thiophilic attack by the carbene intermediate can lead to thiophene byproducts (e.g., ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate). Mitigation strategies include:

Thermal Decomposition in Oxidative Methods

Exceeding 70°C during KMnO₄ oxidation triggers decarbonylation, yielding hexane derivatives. Controlled heating (≤70°C) and inert atmospheres (N₂) preserve diketone integrity.

Industrial and Environmental Considerations

Green Chemistry Metrics

Regulatory Compliance

- Catalyst Disposal : CuCl₂ requires chelation (e.g., EDTA) before aqueous discharge.

- Solvent Recovery : Distillation reclaims >90% toluene/acetonitrile mixtures, reducing VOC emissions.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylheptane-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-Methylheptane-2,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: It serves as a precursor for the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Methylheptane-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The diketone groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in diverse chemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 6-Methylheptane-2,3-dione, we compare it with structurally or functionally related diketones, leveraging data from diverse sources.

Structural and Physicochemical Comparisons

Key Differences and Research Findings

Aliphatic vs. Aromatic Diketones: 6-Methylheptane-2,3-dione exhibits greater conformational flexibility compared to rigid aromatic or heterocyclic analogs like 6-Methyl-2,3-dihydrobenzofuran-2,3-dione (benzofuran backbone) or 3H-pyridine-2,6-dione (pyridine ring). This flexibility enhances its solubility in nonpolar solvents and volatility . Aromatic diketones (e.g., benzofuran derivatives) demonstrate higher thermal stability due to extended π-conjugation, whereas aliphatic diketones like the target compound are more prone to thermal decomposition.

Reactivity: The adjacent ketone groups in 6-Methylheptane-2,3-dione facilitate keto-enol tautomerism, a property less pronounced in fused-ring or heteroaromatic diones (e.g., isoindoline-1,3-dione in ) due to steric hindrance or electronic effects . Heterocyclic analogs like 3H-pyridine-2,6-dione exhibit enhanced electrophilicity at the carbonyl groups, enabling participation in cross-coupling reactions, unlike aliphatic diones .

Applications: Aliphatic diones are commonly used in flavor chemistry (e.g., diacetyl for buttery notes) and as solvents. In contrast, aromatic or heterocyclic diones (e.g., 2-hydroxyisoindoline-1,3-dione) are prevalent in medicinal chemistry for enzyme inhibition or drug synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-Methylheptane-2,3-dione?

- Methodological Answer : The compound can be synthesized via oxidation of secondary alcohols or ketonization of carboxylic acid derivatives. For example, analogous diketones like 6-Methylheptane-2,5-dione are prepared through acid-catalyzed cyclization or oxidative cleavage of diols using reagents like periodic acid . Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical to minimize byproducts.

Q. Which spectroscopic techniques are optimal for confirming the structure of 6-Methylheptane-2,3-dione?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve methyl branching and diketone groups. For similar compounds, characteristic peaks for methyl groups appear at δ ~1.0–1.2 ppm, while diketone carbonyls resonate at δ ~200–220 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO) and fragmentation patterns.

- IR Spectroscopy : Strong absorption bands near 1700–1750 cm confirm diketone C=O stretching .

Q. How can computational tools predict the physicochemical properties of 6-Methylheptane-2,3-dione?

- Methodological Answer : Density functional theory (DFT) calculations and software like COSMOtherm can estimate vapor pressure, solubility, and partition coefficients. For example, the Nannoolal method predicts vapor pressures 30× lower than SIMPOL for structurally related compounds, impacting environmental fate models .

Advanced Research Questions

Q. How do discrepancies in computational vapor pressure models affect aerosol formation studies involving 6-Methylheptane-2,3-dione?

- Methodological Answer : Vapor pressure predictions using the Nannoolal method (7.5×10 Pa) vs. SIMPOL (2.2×10 Pa) significantly alter secondary organic aerosol (SOA) evaporation rates. Researchers should validate models with experimental data (e.g., thermogravimetric analysis) and consider phase state (solid/semi-solid) to reconcile discrepancies in atmospheric persistence .

Q. What crystallographic strategies resolve structural ambiguities in 6-Methylheptane-2,3-dione derivatives?

- Methodological Answer : X-ray crystallography using SHELXL for refinement and OLEX2 for structure solution is recommended. For low-resolution data, iterative refinement with restraints on bond lengths/angles and twin detection algorithms (e.g., in SHELXD) improve accuracy. Disordered methyl groups require TLS (translation-libration-screw) modeling .

Q. How can organocatalytic reactions leverage the diketone functionality of 6-Methylheptane-2,3-dione?

- Methodological Answer : The diketone moiety enables participation in enolate-mediated reactions. For example, asymmetric Michael additions or Diels-Alder reactions using proline-based catalysts (e.g., Jørgensen-Hayashi catalyst) can yield stereocontrolled products. Experimental design should include kinetic studies to optimize enantioselectivity and solvent effects .

Data Analysis and Contradiction Handling

Q. How should researchers address conflicting NMR data for 6-Methylheptane-2,3-dione in different solvents?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., deuterated chloroform vs. DMSO) require referencing internal standards (TMS) and variable-temperature NMR to assess conformational dynamics. For unresolved peaks, 2D techniques (COSY, HSQC) clarify connectivity .

Q. What statistical approaches validate environmental persistence models for 6-Methylheptane-2,3-dione?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.